Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate
CAS No.:
Cat. No.: VC18330437
Molecular Formula: C15H23BrO3Si
Molecular Weight: 359.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23BrO3Si |
|---|---|
| Molecular Weight | 359.33 g/mol |
| IUPAC Name | methyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxybenzoate |
| Standard InChI | InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3 |
| Standard InChI Key | XXJDKAXJGUUPPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)CBr |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₅H₂₃BrO₃Si, with a molar mass of 359.34 g/mol . Its structure integrates three functional groups:
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A methyl ester at the carboxylate position, enhancing solubility in organic solvents.
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A bromomethyl group at the 2-position, serving as a reactive handle for nucleophilic substitution or cross-coupling reactions.
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A tert-butyldimethylsilyl (TBS) ether at the 4-position, providing steric protection for hydroxyl groups in synthetic intermediates.
Comparative analysis with the 3-isomer reveals critical differences in steric and electronic environments. For instance, the TBS group’s position influences the compound’s crystal packing and intermolecular interactions, as evidenced by the 3-isomer’s density of 1.201 g/cm³ .
Spectral Characterization
Although nuclear magnetic resonance (NMR) data for the 4-isomer are unavailable, predictions can be extrapolated from the 3-isomer:
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¹H NMR: Expected signals include a singlet for the TBS tert-butyl group (δ 0.9–1.1 ppm), aromatic protons split by substituent positions (δ 6.8–8.0 ppm), and a bromomethyl triplet (δ 4.3–4.6 ppm) .
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¹³C NMR: The carbonyl carbon of the ester group would resonate near δ 165–170 ppm, while the quaternary silicon-bearing carbon appears at δ 18–25 ppm .
Synthetic Applications and Reactivity
The bromomethyl group’s versatility enables diverse transformations:
Nucleophilic Substitution
The 2-bromomethyl moiety participates in SN2 reactions with nucleophiles (e.g., amines, thiols), forming carbon-heteroatom bonds. For example, reaction with sodium azide would yield an azidomethyl derivative, a precursor for Huisgen cycloadditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace the bromide with aryl or alkenyl groups. The TBS ether’s stability under basic conditions makes it compatible with such protocols .
Deprotection Strategies
The TBS group is cleavable via fluoride ions (e.g., tetrabutylammonium fluoride), regenerating a hydroxyl group. This orthogonal protection strategy is valuable in multistep syntheses of polyphenolic natural products .
| Property | 3-Isomer | 4-Isomer (Predicted) |
|---|---|---|
| Molecular Weight (g/mol) | 359.34 | 359.34 |
| Density (g/cm³) | 1.201 | 1.18–1.22 |
| Boiling Point (°C) | 377.0 ± 42.0 | 370–385 |
| Flash Point (°C) | Not reported | ~200 |
Stability Considerations
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Thermal Stability: The 3-isomer’s boiling point of 377°C implies high thermal resilience, likely shared by the 4-isomer due to similar molecular bulk.
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Light Sensitivity: Bromomethyl groups are prone to radical degradation; amber glassware is advised for long-term storage .
Pharmacological and Industrial Relevance
While direct studies on the 4-isomer are lacking, its structural analogs have roles in:
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Medicinal Chemistry: As intermediates in kinase inhibitor synthesis, leveraging the TBS group’s protective capacity .
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Material Science: Bromomethyl aromatics serve as monomers for flame-retardant polymers .
Future Research Directions
Key unanswered questions include:
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Synthetic Accessibility: Optimizing routes to the 4-isomer via directed ortho-metalation or Friedel-Crafts approaches.
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Crystallography: Single-crystal X-ray studies to elucidate conformational preferences.
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Biological Screening: Testing antimicrobial or anticancer activity given the bromomethyl motif’s bioactivity in other contexts .
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